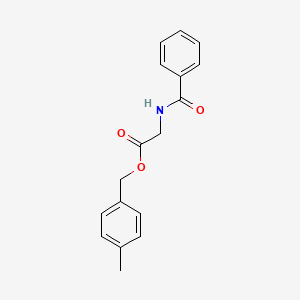
2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including compounds similar to the one , typically involves the reaction of hydrazides with carboxylic acids or their derivatives under condensation conditions. For example, a study on the reinvestigation of thiazole synthesis and related reactions showcased the transformation of 1,3,4-oxadiazoles into various derivatives, providing insights into the synthetic pathways that could be adapted for the synthesis of the target compound (Paepke et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including our compound of interest, is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The crystal structure analysis of similar compounds reveals how substituents influence the overall molecular conformation, as demonstrated in a study on a related oxadiazole derivative, which highlights the significance of dihedral angles and intermolecular interactions (Xu et al., 2005).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are influenced by the nature of the substituents on the oxadiazole ring and adjacent phenyl rings. For instance, oxadiazole derivatives have been explored for their potential to undergo reactions leading to antimicrobial compounds, showcasing the versatility of the oxadiazole core in synthesizing biologically active molecules (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, including solubility, melting point, and crystal structure, are critical for their application in various fields. These properties can be significantly affected by the nature and position of substituents on the oxadiazole ring and the phenyl rings. Crystallography reports, such as those on pyrazole derivatives, provide detailed insights into the physical characteristics of these compounds, which can be extrapolated to understand the properties of the target molecule (Sharma et al., 2016).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-4-2-1-3-10(11)15-18-17-14(21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGQBUMNCIRMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324528 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
69785-79-1 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[2-(4-methylbenzyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5660713.png)



![N,1,6-trimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5660738.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)


![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)
![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)

![2-(3-methylbutyl)-8-(propoxyacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5660815.png)